molecular formula C11H12BrClO B8526778 2-Bromomethyl-5-(4-chlorophenyl)-tetrahydrofuran

2-Bromomethyl-5-(4-chlorophenyl)-tetrahydrofuran

Cat. No. B8526778
M. Wt: 275.57 g/mol
InChI Key: GGQYUEPTMWXPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-5-(4-chlorophenyl)-tetrahydrofuran is a useful research compound. Its molecular formula is C11H12BrClO and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12BrClO

Molecular Weight

275.57 g/mol

IUPAC Name

2-(bromomethyl)-5-(4-chlorophenyl)oxolane

InChI

InChI=1S/C11H12BrClO/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-4,10-11H,5-7H2

InChI Key

GGQYUEPTMWXPAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CBr)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 g (0.1 mole) of bromine are added dropwise to 17.3 g (0.1 mole) of 5-(4-chlorophenyl)-pent-1-en-5-ol in 50 ml of absolute ether at 0° C. When the addition has ended, 13 g (0.1 mole) of quinoline are added, whereupon the temperature rises to 15° C. and quinoline hydrobromide precipitates. The precipitate is filtered off with suction, the filtrate is evaporated in vacuo and the residue is heated on a waterbath for 1 hour. After cooling, the residue is taken up in ether, the mixture is washed with 15% strength hydrochloric acid and with water, dried over sodium sulphate and concentrated in vacuo and the residue is distilled under a high vacuum. 5 g (18% of theory) of 2-bromomethyl-5-(4-chlorophenyl)tetrahydrofuran of boiling point 145° C./0.13 mbar are obtained. ##STR111##
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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